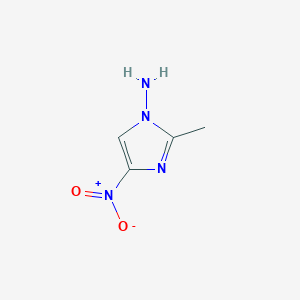

2-methyl-4-nitro-1H-Imidazol-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-4-nitro-1H-Imidazol-1-amine is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

2-Methyl-4-nitro-1H-imidazol-1-amine exhibits notable antibacterial properties, particularly against anaerobic bacteria. Nitroimidazoles are widely recognized for their effectiveness against protozoan infections and various bacterial strains. Research indicates that compounds with nitro groups at the 4-position generally display less activity compared to their 5-nitro counterparts; however, derivatives like this compound have shown promising results in overcoming resistance mechanisms in pathogens such as Helicobacter pylori and Clostridium difficile .

Mechanism of Action

The mode of action for nitroimidazoles involves the reduction of the nitro group to form reactive intermediates that can damage DNA, leading to cell death. This mechanism has been extensively studied and is crucial for developing new derivatives that can combat antibiotic resistance .

Case Studies

Recent studies have synthesized various derivatives of this compound to enhance its antibacterial efficacy. For instance, hybrids combining this compound with other pharmacophores have been shown to retain or improve antimicrobial activity against resistant strains .

Research in Imaging Agents

Radiolabeled Compounds

Research has explored the potential of radiolabeled derivatives of this compound as imaging agents for infection detection. A study demonstrated the synthesis of novel iodine-labeled derivatives that exhibited favorable uptake in inflamed tissues, suggesting their utility in nuclear medicine for diagnosing infections .

Table: Overview of Imaging Studies

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound and its derivatives often involves straightforward chemical reactions such as nucleophilic substitutions and condensation reactions. These methods allow for the modification of the imidazole ring to enhance biological activity or alter pharmacokinetic properties .

Chemical Properties

The molecular structure of this compound allows for various interactions with biological targets due to its heterocyclic nature. Its ability to form hydrogen bonds and π–π stacking interactions contributes to its biological efficacy .

Analyse Des Réactions Chimiques

Functional Group Analysis

The compound features three reactive moieties:

-

Amine group (-NH₂) at position 1

-

Nitro group (-NO₂) at position 4

-

Imidazole ring (aromatic, electron-deficient)

These functional groups drive distinct reaction pathways, including substitution, reduction, and electrophilic interactions.

Nucleophilic Substitution (Amine Group)

The primary amine group undergoes nucleophilic reactions with electrophilic reagents.

Mechanism : The amine acts as a nucleophile, displacing leaving groups (e.g., halides, chloride) or forming amides. SOCl₂ converts the amine to a chloro derivative via a two-step process: protonation and substitution .

Reduction of the Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) under specific conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Room temperature, atmospheric pressure | 2-Methyl-4-amino-1H-imidazol-1-amine | |

| SnCl₂ | Acidic conditions (HCl) | 2-Methyl-4-amino-1H-imidazol-1-amine |

Mechanism : Catalytic hydrogenation or stannous chloride in acidic media facilitates nitro-to-amine reduction, generating a diamine derivative.

Electrophilic Substitution (Imidazole Ring)

While not explicitly detailed in the provided sources, imidazole rings often undergo electrophilic substitution at specific positions (e.g., C-5). This reaction class is typically influenced by directing groups and reaction conditions.

Comparative Analysis with Related Compounds

| Compound | Key Differences |

|---|---|

| 4-Nitroimidazole | Lacks methyl and amine groups |

| 2-Methylimidazole | Absent nitro and amine groups |

| 1H-Imidazol-1-amine | No nitro or methyl substituents |

Propriétés

Formule moléculaire |

C4H6N4O2 |

|---|---|

Poids moléculaire |

142.12 g/mol |

Nom IUPAC |

2-methyl-4-nitroimidazol-1-amine |

InChI |

InChI=1S/C4H6N4O2/c1-3-6-4(8(9)10)2-7(3)5/h2H,5H2,1H3 |

Clé InChI |

BMFVVZCDACLWFN-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CN1N)[N+](=O)[O-] |

SMILES canonique |

CC1=NC(=CN1N)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.